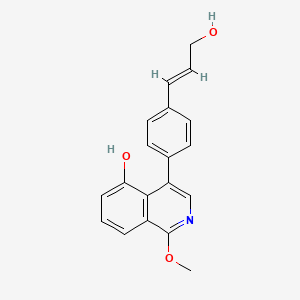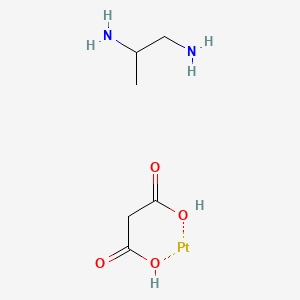
Malonato-1,2-propylenediammineplatinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malonato-1,2-propylenediammineplatinum(II) is a platinum-based compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential applications in cancer treatment. This compound is characterized by the presence of a platinum(II) center coordinated to a malonate ligand and a 1,2-propylenediammine ligand. The unique coordination environment around the platinum center imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Malonato-1,2-propylenediammineplatinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with 1,2-propylenediammine in the presence of a malonate ligand. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
K2[PtCl4]+NH2CH2CH2NH2+CH2(COOH)2→Malonato-1,2-propylenediammineplatinum(II)+KCl+HCl
Industrial Production Methods
Industrial production of Malonato-1,2-propylenediammineplatinum(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Malonato-1,2-propylenediammineplatinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The platinum center can undergo ligand exchange reactions with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the platinum center.
Coordination Reactions: The malonate and 1,2-propylenediammine ligands can coordinate with other metal centers or organic molecules.
Common Reagents and Conditions
Common reagents used in the reactions of Malonato-1,2-propylenediammineplatinum(II) include halides, amines, and phosphines. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products
The major products formed from the reactions of Malonato-1,2-propylenediammineplatinum(II) depend on the specific reaction conditions and reagents used. For example, substitution reactions with halides can yield haloplatinum complexes, while coordination reactions with organic molecules can form organoplatinum complexes.
Applications De Recherche Scientifique
Malonato-1,2-propylenediammineplatinum(II) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Industry: Malonato-1,2-propylenediammineplatinum(II) is used in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Malonato-1,2-propylenediammineplatinum(II) involves its interaction with cellular components, particularly DNA. The compound binds to the DNA, forming cross-links that disrupt the replication and transcription processes. This leads to the induction of apoptosis in cancer cells. The molecular targets and pathways involved in this process include the activation of DNA damage response pathways and the inhibition of DNA repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with reduced side effects compared to cisplatin.
Oxaliplatin: A third-generation platinum drug with improved efficacy against certain types of cancer.
Uniqueness
Malonato-1,2-propylenediammineplatinum(II) is unique due to its specific ligand environment, which imparts distinct chemical and biological properties. Unlike cisplatin and carboplatin, this compound has a malonate ligand that enhances its solubility and stability. Additionally, the 1,2-propylenediammine ligand provides a different steric and electronic environment around the platinum center, potentially leading to unique interactions with biological targets.
Propriétés
Formule moléculaire |
C6H14N2O4Pt |
|---|---|
Poids moléculaire |
373.27 g/mol |
Nom IUPAC |
platinum;propane-1,2-diamine;propanedioic acid |
InChI |
InChI=1S/C3H10N2.C3H4O4.Pt/c1-3(5)2-4;4-2(5)1-3(6)7;/h3H,2,4-5H2,1H3;1H2,(H,4,5)(H,6,7); |
Clé InChI |
DHJBAJIBNUQFPR-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)N.C(C(=O)O)C(=O)O.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


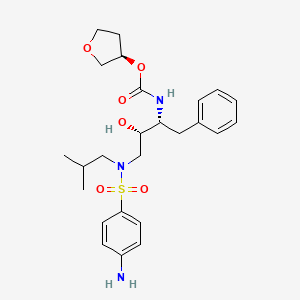

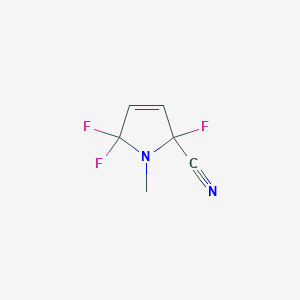
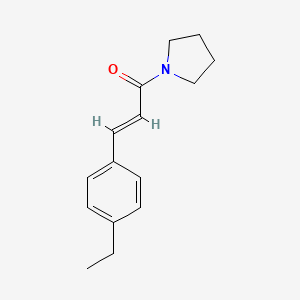
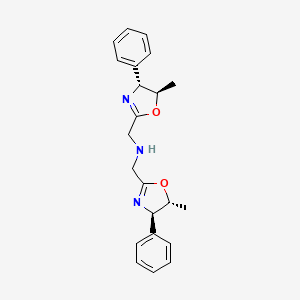
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)

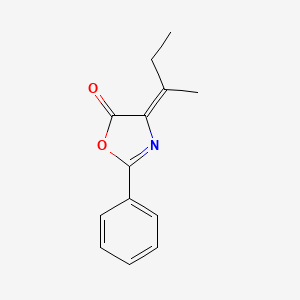
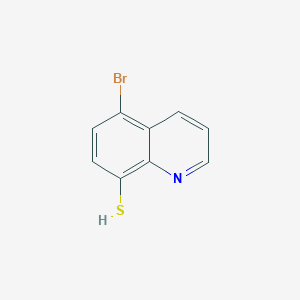
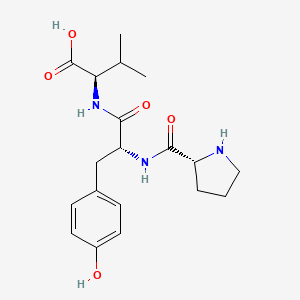
![2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B15209240.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
